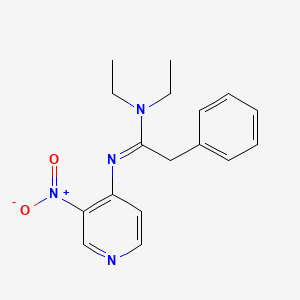![molecular formula C9H16OS4 B12547589 1-[(Ethoxycarbonothioyl)disulfanyl]-1-sulfanylidenehexane CAS No. 143696-26-8](/img/structure/B12547589.png)
1-[(Ethoxycarbonothioyl)disulfanyl]-1-sulfanylidenehexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Ethoxycarbonothioyl)disulfanyl]-1-sulfanylidenehexane is a chemical compound with the molecular formula C10H20O2S5. It is characterized by the presence of a disulfanyl group and an ethoxycarbonothioyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Ethoxycarbonothioyl)disulfanyl]-1-sulfanylidenehexane typically involves the reaction of hexanethiol with carbon disulfide and ethyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
Step 1: Hexanethiol reacts with carbon disulfide in the presence of a base (such as sodium hydroxide) to form the corresponding thiocarbonate intermediate.
Step 2: The thiocarbonate intermediate is then treated with ethyl chloroformate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes controlling the temperature, pressure, and concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Ethoxycarbonothioyl)disulfanyl]-1-sulfanylidenehexane undergoes various types of chemical reactions, including:
Oxidation: The disulfanyl group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form thiols or thiolates.
Substitution: The ethoxycarbonothioyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Thiols or thiolates.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[(Ethoxycarbonothioyl)disulfanyl]-1-sulfanylidenehexane has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[(Ethoxycarbonothioyl)disulfanyl]-1-sulfanylidenehexane involves its interaction with various molecular targets. The disulfanyl group can form disulfide bonds with thiol-containing proteins, affecting their function. This interaction can lead to the modulation of enzymatic activities and cellular processes. The ethoxycarbonothioyl group can also participate in nucleophilic substitution reactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,10-Disulfanyl-closo-Decaborate Anion: This compound contains a disulfanyl group and is used in similar applications.
Disulfiram: Known for its use in treating alcohol addiction, it also contains disulfide bonds.
Sodium 2,3-disulfanyl-1-propanesulfonate: Used in analytical chemistry and has similar disulfide functionalities.
Uniqueness
1-[(Ethoxycarbonothioyl)disulfanyl]-1-sulfanylidenehexane is unique due to the presence of both an ethoxycarbonothioyl group and a disulfanyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
143696-26-8 |
|---|---|
Formule moléculaire |
C9H16OS4 |
Poids moléculaire |
268.5 g/mol |
Nom IUPAC |
O-ethyl (hexanethioyldisulfanyl)methanethioate |
InChI |
InChI=1S/C9H16OS4/c1-3-5-6-7-8(11)13-14-9(12)10-4-2/h3-7H2,1-2H3 |
Clé InChI |
DFHJRBCNHUWDPK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=S)SSC(=S)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B12547513.png)
![4-[[(E)-hydrazinylidenemethyl]carbamoyl]cyclopenta-1,3-diene-1-carboxylic acid](/img/structure/B12547515.png)
![5H-Pyrrolo[1,2-a]imidazole-5-methanol,2-(4-fluorophenyl)-6,7-dihydro-3-[2-(propylamino)-4-pyrimidinyl]-,(5S)-](/img/structure/B12547520.png)
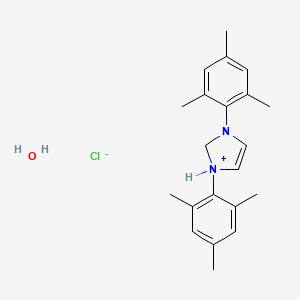


![2,4-Pentadiyn-1-ol, 5-[4-methyl-2-(methylthio)-5-pyrimidinyl]-](/img/structure/B12547557.png)
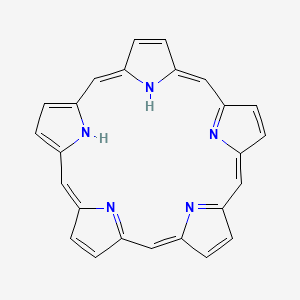
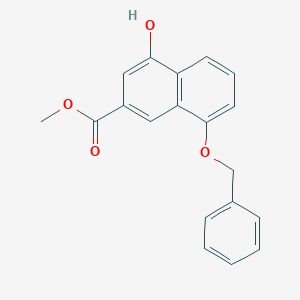
![2-Methyl-N-[(pyren-1-YL)methyl]propanamide](/img/structure/B12547597.png)
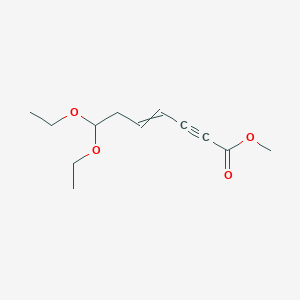

![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-hydroxybenzoate](/img/structure/B12547619.png)
